2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-6-methyl-1,3-benzoxazole is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chloromethyl group at the second position and a methyl group at the sixth position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole can be achieved through several methods. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol. This intermediate is then cyclized with formaldehyde and hydrochloric acid to yield this compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methyl-1,3-benzoxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of solvents like dimethylformamide or dichloromethane and may require heating or the use of catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-(Chloromethyl)-6-methyl-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and methodologies.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary depending on the context and the specific derivatives used.
Comparison with Similar Compounds
2-(Chloromethyl)-6-methyl-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)-6-methyl-1,3-benzoxazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
2-(Bromomethyl)-6-methyl-1,3-benzoxazole: Similar to the chloromethyl derivative but with a bromine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXJTDZCATPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377045 | |
Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143708-33-2 | |
Record name | 2-(Chloromethyl)-6-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143708-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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